3-(Cyclohexylsulfonyl)azetidine hydrochloride

描述

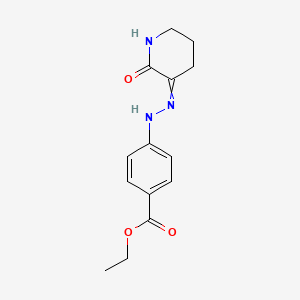

3-(Cyclohexylsulfonyl)azetidine hydrochloride, also known as CSAH, is an organic compound that belongs to the class of azetidines. It has a CAS Number of 1820638-85-4 and a molecular weight of 239.77 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(cyclohexylsulfonyl)azetidine hydrochloride . The InChI code is 1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-(Cyclohexylsulfonyl)azetidine hydrochloride is a solid compound . It has a molecular weight of 239.77 .科学研究应用

Scalable Synthesis and Safety of Energetic Building Blocks

One study detailed the scalable synthesis of 3-(Bromoethynyl)azetidine, a related energetic building block, highlighting a four-step sequence for its synthesis. The research included a detailed safety study of the hydrochloride salt to assess potential explosive properties, demonstrating the compound's utility in the production of active pharmaceutical ingredients (APIs) and the importance of counterion screening for safety mitigation (Kohler et al., 2018).

Ring Expansion and Functionalization

Another area of research involves the ring expansion of 2-(α-Hydroxyalkyl)azetidines to synthesize functionalized pyrrolidines. This process, achieved through reactions with thionyl chloride or methanesulfonyl chloride, showcases the versatility of azetidine derivatives in constructing complex cyclic structures with potential applications in medicinal chemistry (Durrat et al., 2008).

Synthesis of Mercapto-Azetidine Derivatives

Research into the synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride from 2-thiol-2-thiazoline demonstrates the compound's role in generating sulfhydryl-containing azetidines. The method described offers a high yield and purity, suitable for further exploration in industrial applications (Zhang Zhi-bao, 2011).

Azetidine-Based Drug Design

In drug design, azetidine derivatives, such as those explored for the synthesis of aztreonam intermediates, highlight the compound's utility in developing therapeutics. The process involved multiple steps, including esterification and sulfonation, to achieve high yields and purity, emphasizing azetidine derivatives' potential in pharmaceutical manufacturing (Luo You-fu, 2009).

Catalytic Synthesis and Heterocyclic Transformations

Azetidines are also central to catalytic synthesis processes, as shown in studies where azetidine-3-ols were transformed into 3-aryl-3-sulfanyl azetidines. This transformation demonstrates the compound's applicability in drug discovery programs, showcasing the potential for incorporating azetidine derivatives into new chemical entities for therapeutic use (Dubois et al., 2019).

属性

IUPAC Name |

3-cyclohexylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGWPDSJUABJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexylsulfonyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)